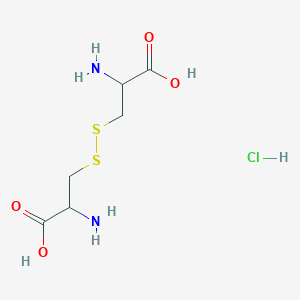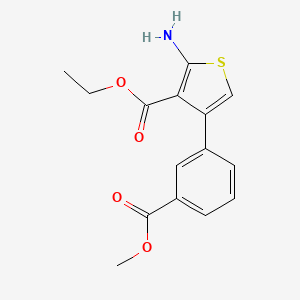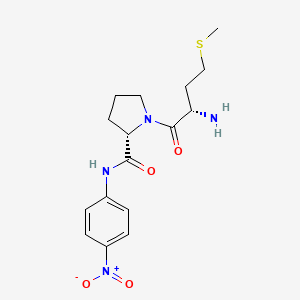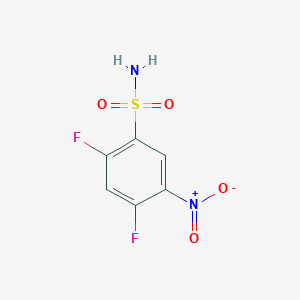
2,4-Difluoro-5-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Difluoro-5-nitrobenzenesulfonamide is a chemical compound with the molecular formula C6H4F2N2O4S and a molecular weight of 238.17 g/mol . It is characterized by the presence of two fluorine atoms, a nitro group, and a sulfonamide group attached to a benzene ring. This compound is used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-5-nitrobenzenesulfonamide typically involves the sulfonation of 2,4-Difluoronitrobenzene. The reaction is carried out under controlled conditions to ensure the selective introduction of the sulfonamide group . The general reaction scheme is as follows:
Starting Material: 2,4-Difluoronitrobenzene
Reagent: Sulfonating agent (e.g., chlorosulfonic acid)
Conditions: The reaction is typically conducted at a temperature range of 0-50°C to control the rate of sulfonation and prevent overreaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation processes. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The process parameters, such as temperature, pressure, and reagent concentration, are optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Difluoro-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atoms can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent, room temperature.
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide), elevated temperature.
Oxidation: Strong oxidizing agents (e.g., potassium permanganate), acidic medium, elevated temperature.
Major Products Formed
Reduction: 2,4-Difluoro-5-aminobenzenesulfonamide
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2,4-Difluoro-5-nitrobenzenesulfonic acid
Aplicaciones Científicas De Investigación
2,4-Difluoro-5-nitrobenzenesulfonamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,4-Difluoro-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can also interact with enzymes and receptors, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Difluoronitrobenzene: Similar structure but lacks the sulfonamide group.
2,4-Difluoro-5-nitrobenzenesulfonic acid: Similar structure but has a sulfonic acid group instead of a sulfonamide group.
2,4-Difluoro-5-aminobenzenesulfonamide: Similar structure but has an amino group instead of a nitro group.
Uniqueness
2,4-Difluoro-5-nitrobenzenesulfonamide is unique due to the presence of both fluorine atoms and a nitro group on the benzene ring, along with a sulfonamide group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C6H4F2N2O4S |
|---|---|
Peso molecular |
238.17 g/mol |
Nombre IUPAC |
2,4-difluoro-5-nitrobenzenesulfonamide |
InChI |
InChI=1S/C6H4F2N2O4S/c7-3-1-4(8)6(15(9,13)14)2-5(3)10(11)12/h1-2H,(H2,9,13,14) |
Clave InChI |
FOVZKBNCWNHINN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1S(=O)(=O)N)F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


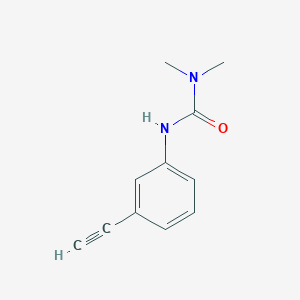
![4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzaldehyde](/img/structure/B12070218.png)




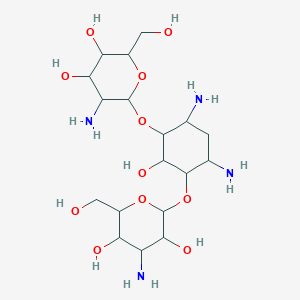

![(2R)-2-[(4-Bromo-3-fluorophenoxy)methyl]oxirane](/img/structure/B12070256.png)
